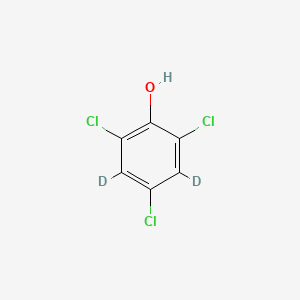

2,4,6-Trichlorophenol-3,5-d2

Übersicht

Beschreibung

2,4,6-Trichlorophenol-3,5-d2 is a deuterated derivative of 2,4,6-Trichlorophenol, where two hydrogen atoms in the phenol ring are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and experimental applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,4,6-Trichlorophenol-3,5-d2 can be synthesized through the electrophilic chlorination of phenol, followed by the introduction of deuterium atoms. The process typically involves the following steps:

Chlorination of Phenol: Phenol is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 2,4,6-Trichlorophenol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced deuteration techniques and high-purity deuterium sources is crucial for industrial-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6-Trichlorophenol-3,5-d2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form chlorinated quinones.

Reduction: Reduction reactions can convert it to less chlorinated phenols.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions

Major Products

Oxidation: Chlorinated quinones.

Reduction: Less chlorinated phenols.

Substitution: Phenols with substituted functional groups

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

TCP-d2 serves as an internal standard in mass spectrometry (MS) due to its stable isotopic nature. It is used to improve the accuracy of quantitative analyses by compensating for variations in ionization efficiency and matrix effects during sample preparation and analysis.

Case Study:

A study demonstrated the effectiveness of TCP-d2 in the quantitative analysis of chlorophenols in environmental samples. The use of TCP-d2 as an internal standard allowed for precise quantification despite the complex matrices typically found in water samples .

| Application Area | Methodology | Benefits |

|---|---|---|

| Mass Spectrometry | Internal Standard | Improved accuracy and reproducibility |

| Environmental Analysis | Quantitative Analysis | Effective in complex matrices |

Environmental Science

TCP-d2 is utilized to trace the degradation pathways of chlorinated phenols in contaminated environments. Its deuterated form allows researchers to differentiate between the original compound and its degradation products through advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS).

Case Study:

Research focused on the biodegradation of TCP in soil showed that TCP-d2 could effectively track the transformation processes and identify microbial pathways involved in its breakdown .

| Environmental Impact | Research Focus | Findings |

|---|---|---|

| Soil Contamination | Biodegradation Pathways | Identified microbial pathways using TCP-d2 |

Pharmacological Research

In pharmacology, TCP-d2 is employed to study drug metabolism and pharmacokinetics. Its isotopic labeling aids in distinguishing between drug metabolites and parent compounds in biological samples.

Case Study:

A pharmacokinetic study utilized TCP-d2 to investigate the metabolic pathways of a chlorinated drug candidate. The results provided insights into the compound's bioavailability and potential toxicity, highlighting the importance of isotopically labeled compounds in drug development .

| Research Area | Methodology | Outcomes |

|---|---|---|

| Drug Metabolism | Metabolic Pathway Analysis | Insights into bioavailability and toxicity |

Wirkmechanismus

The mechanism of action of 2,4,6-Trichlorophenol-3,5-d2 involves its interaction with various molecular targets:

Enzymatic Degradation: Enzymes such as chlorophenol 4-monooxygenase catalyze the hydroxylation of the compound, leading to its breakdown.

Molecular Pathways: The compound can induce oxidative stress and disrupt cellular processes by generating reactive oxygen species

Vergleich Mit ähnlichen Verbindungen

2,4,6-Trichlorophenol-3,5-d2 is compared with other chlorinated phenols such as:

2,4,5-Trichlorophenol: Similar in structure but differs in the position of chlorine atoms.

2,3,6-Trichlorophenol: Another isomer with different chlorine atom positions.

2,4-Dichlorophenol: Contains two chlorine atoms instead of three

Uniqueness

The presence of deuterium atoms in this compound makes it unique, providing distinct advantages in isotopic labeling and tracing studies, which are not possible with non-deuterated analogs .

Biologische Aktivität

Chemical Identity and Properties

2,4,6-Trichlorophenol-3,5-d2 (T3D0086) is a chlorinated phenolic compound widely used in various industrial applications, including as a fungicide, herbicide, and antiseptic. Its chemical structure consists of three chlorine atoms substituted on a phenol ring, specifically at the 2, 4, and 6 positions. The deuterated form (3,5-d2) indicates the presence of deuterium atoms at the 3 and 5 positions of the phenol ring.

Biological Activity

Cholinesterase Inhibition

One of the most significant biological activities of 2,4,6-trichlorophenol is its role as a cholinesterase inhibitor. This activity is critical as it interferes with the normal breakdown of acetylcholine in the synaptic cleft, leading to an accumulation of this neurotransmitter. Such inhibition can result in neurotoxic effects characterized by symptoms such as excessive salivation, muscle spasms, and potentially fatal outcomes in high doses .

Metabolic Pathways

Studies indicate that 2,4,6-trichlorophenol undergoes metabolic transformations primarily through sulfation and glucuronidation. These processes lead to the formation of conjugated metabolites that are excreted in urine. Approximately 80% of these metabolites are derived from glucuronic acid conjugation . Other metabolites identified include 2,6-dichloro-1,4-hydroquinone and various hydroxypentachlorodiphenyl ether isomers .

Toxicological Profile

Acute and Chronic Toxicity

The acute oral toxicity of 2,4,6-trichlorophenol has been assessed in various animal studies. The minimum risk level for acute exposure in rats is documented at 0.01 mg/kg/day . Long-term exposure studies have shown no significant carcinogenic activity in rats or mice when administered at specified concentrations over extended periods . However, there are indications of non-neoplastic effects such as liver alterations in male mice exposed to high doses .

Genotoxicity

Genetic toxicology assessments have revealed mixed results regarding the mutagenic potential of 2,4,6-trichlorophenol. While some studies reported equivocal results in specific strains of Salmonella typhimurium, others indicated increased frequencies of sister chromatid exchanges in cultured Chinese hamster ovary cells . This suggests potential genotoxic effects that warrant further investigation.

Case Studies

Environmental Impact

Research has shown that 2,4,6-trichlorophenol is a persistent environmental pollutant found in freshwater systems such as the Great Lakes. Its presence raises concerns regarding aquatic toxicity and bioaccumulation in food webs .

Human Health Risks

Epidemiological studies have linked exposure to chlorinated phenols with various health risks. Although definitive causal relationships remain under investigation, there are indications that long-term exposure may contribute to adverse health outcomes including carcinogenicity classified as possibly carcinogenic to humans (IARC Group 2B) .

Data Tables

| Study Type | Findings |

|---|---|

| Acute Toxicity | Minimum risk level: 0.01 mg/kg/day (Rat) |

| Chronic Toxicity | No evidence of carcinogenic activity in long-term studies (up to 2 years) |

| Genotoxicity | Increased sister chromatid exchanges; equivocal results in S. typhimurium |

| Metabolic Pathways | Major metabolites include glucuronides; approximately 80% excreted as conjugates |

Eigenschaften

IUPAC Name |

2,4,6-trichloro-3,5-dideuteriophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H/i1D,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINPIYWFGCPVIE-QDNHWIQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Cl)O)Cl)[2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401308055 | |

| Record name | 2,4,6-Trichlorophen-3,5-d2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-80-5 | |

| Record name | 2,4,6-Trichlorophen-3,5-d2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93951-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichlorophen-3,5-d2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.